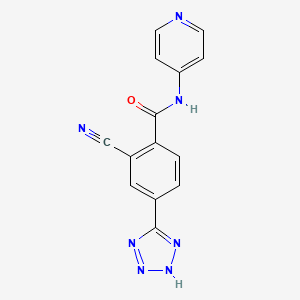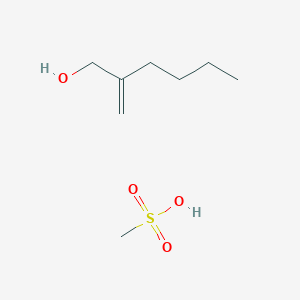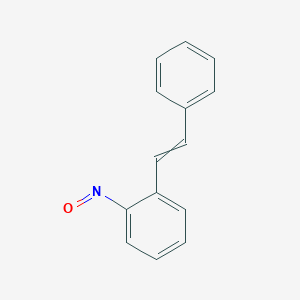
1-Nitroso-2-(2-phenylethenyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Nitroso-2-(2-phenylethenyl)benzene is an organic compound characterized by a nitroso group (-NO) attached to a benzene ring, which is further substituted with a phenylethenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Nitroso-2-(2-phenylethenyl)benzene can be synthesized through several methods. One common approach involves the nitrosation of 2-(2-phenylethenyl)benzene using nitrosyl chloride (NOCl) or nitrosyl bromide (NOBr) under controlled conditions . Another method includes the oxidation of 2-(2-phenylethenyl)aniline using oxidizing agents like sodium dichromate (Na2Cr2O7) .
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitrosation reactions. The process requires precise control of temperature and reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Nitroso-2-(2-phenylethenyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives using strong oxidizing agents.
Reduction: Reduction of the nitroso group can yield corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Sodium dichromate (Na2Cr2O7), potassium permanganate (KMnO4).
Reducing Agents: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst, sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated benzene derivatives.
Applications De Recherche Scientifique
1-Nitroso-2-(2-phenylethenyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Nitroso-2-(2-phenylethenyl)benzene involves its interaction with molecular targets through its nitroso group. The compound can undergo redox reactions, forming reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways .
Comparaison Avec Des Composés Similaires
Nitrosobenzene: Shares the nitroso functional group but lacks the phenylethenyl substitution.
2-Nitroso-1-phenylethene: Similar structure but with different substitution patterns.
Nitrosoarenes: A broader class of compounds with nitroso groups attached to aromatic rings.
Uniqueness: 1-Nitroso-2-(2-phenylethenyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
672946-14-4 |
|---|---|
Formule moléculaire |
C14H11NO |
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
1-nitroso-2-(2-phenylethenyl)benzene |
InChI |
InChI=1S/C14H11NO/c16-15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-11H |
Clé InChI |
LEMYMEPKDAWZFR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CC2=CC=CC=C2N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1H-Indazol-3-yl)(2-{[(1H-indazol-6-yl)methyl]amino}phenyl)methanone](/img/structure/B12542411.png)
![6-{4-[(2-Fluorophenyl)methoxy]-6-phenylpyrimidin-2(1H)-ylidene}naphthalen-2(6H)-one](/img/structure/B12542414.png)
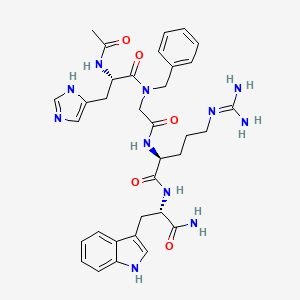
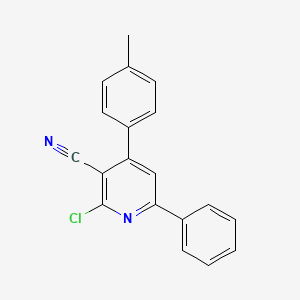
![6-(4-Nitrophenyl)-6,7-dihydro-2H-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B12542419.png)
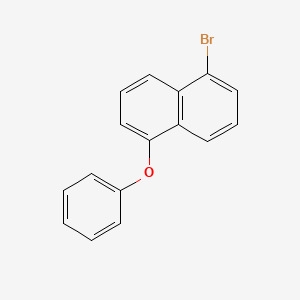
![Pyrazinamine, 5-[4-(methylthio)phenyl]-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B12542428.png)
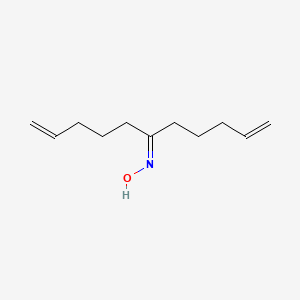
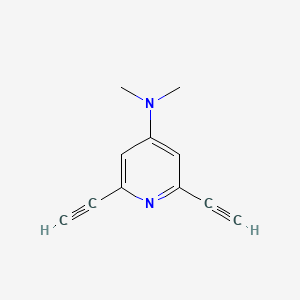
![2-[(7-Methoxytetradec-4-EN-1-YL)oxy]oxane](/img/structure/B12542444.png)
![Acetic acid, [[tris(1-methylethyl)silyl]oxy]-, methyl ester](/img/structure/B12542455.png)
